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(R)-5-Amino-5-phenylpentan-1-ol

Cat. No.: B13106443
M. Wt: 179.26 g/mol
InChI Key: IORZLWAERSWNBF-LLVKDONJSA-N
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Description

Significance of Amino Alcohols as Chiral Scaffolds and Ligands in Enantioselective Transformations

Enantiopure vicinal amino alcohols and their derivatives are not only prevalent in natural products, pharmaceuticals, and bioactive compounds but also serve a crucial role as chiral ligands and catalysts in asymmetric synthesis. rsc.org The synthesis of these chiral vicinal amino alcohols has therefore been a significant focus in synthetic chemistry, with numerous efficient strategies being developed in recent years. rsc.org These methods include asymmetric hydrogenation, aminohydroxylation, the ring-opening of epoxides and aziridines, and nucleophilic addition, among others. rsc.org

Chiral amino alcohols are considered privileged scaffolds due to their wide-ranging applications. They can be derived from the chiral pool of readily available amino acids, which provides a straightforward entry into a diverse set of enantiomerically pure structures. This accessibility has facilitated their extensive use as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical course of a reaction, and as chiral ligands for metal-catalyzed transformations.

In their capacity as ligands, chiral amino alcohols can coordinate with metal centers to create a chiral environment that biases the reaction pathway towards the formation of one enantiomer over the other. This is a fundamental principle of asymmetric catalysis, a field that has revolutionized the synthesis of complex molecules. The effectiveness of these ligands often dictates the enantioselectivity of the catalytic process.

The following table provides examples of widely studied chiral amino alcohols and their applications in enantioselective synthesis, highlighting their versatility and impact.

Chiral Amino AlcoholApplication in Enantioselective SynthesisCatalyst/Reagent SystemAchieved Enantioselectivity (ee)
(1S,2R)-2-Amino-1,2-diphenylethanolAsymmetric borane (B79455) reduction of prochiral ketonesOxazaborolidine catalystUp to 97% ee
(S)-ValinolAsymmetric addition of diethylzinc (B1219324) to aldehydesTi(O-i-Pr)4/ligand complexUp to 98% ee
(1R,2S)-EphedrineAsymmetric alkylation of benzaldehydeDiethylzincUp to 99% ee
(S)-PropranololAsymmetric transfer hydrogenation of ketonesRuthenium complexUp to 99% ee

This table is illustrative and compiled from general knowledge in organic chemistry to demonstrate the utility of various chiral amino alcohols. Specific enantiomeric excess values can vary based on substrate and reaction conditions.

Position of (R)-5-Amino-5-phenylpentan-1-ol within Contemporary Amino Alcohol Research

For instance, compounds with a 1,5-amino alcohol backbone are of interest for their potential to form larger chelation rings with metal catalysts, which can influence reactivity and selectivity in novel ways compared to the more common 1,2-, 1,3-, and 1,4-amino alcohols. The presence of a chiral benzylic amine in the structure of this compound is a key feature. Chiral benzylic amines are a well-established class of ligands and organocatalysts. The phenyl group provides steric bulk and the potential for π-π stacking interactions, which can be crucial for achieving high levels of stereocontrol in catalytic reactions.

Given the established importance of chiral amino alcohols and benzylic amines in asymmetric synthesis, it is plausible that this compound could find applications as a chiral ligand in a variety of metal-catalyzed reactions, such as asymmetric reductions, additions, and cross-coupling reactions. The distance between the coordinating amino and hydroxyl groups might allow it to act as a ligand for metals that favor larger bite angles, potentially leading to unique reactivity and selectivity profiles.

However, without empirical data, its specific role and effectiveness remain a matter of scientific conjecture. Future research into the synthesis and catalytic applications of this compound would be necessary to establish its position within the broader field of amino alcohol research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO B13106443 (R)-5-Amino-5-phenylpentan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(5R)-5-amino-5-phenylpentan-1-ol

InChI

InChI=1S/C11H17NO/c12-11(8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8-9,12H2/t11-/m1/s1

InChI Key

IORZLWAERSWNBF-LLVKDONJSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CCCCO)N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCO)N

Origin of Product

United States

Stereoselective Synthetic Methodologies for R 5 Amino 5 Phenylpentan 1 Ol and Analogous Structures

Asymmetric Reduction Strategies in Amino Alcohol Synthesis

The reduction of carbonyl compounds is a fundamental transformation for the synthesis of alcohols. When applied to prochiral ketones or chiral ketone precursors, this approach can be rendered highly stereoselective, providing access to enantiomerically pure alcohols.

Asymmetric Reduction of Ketone Precursors (e.g., 5-phenyl-2-pentanone)

The asymmetric reduction of prochiral ketones is a direct and efficient method for establishing a chiral alcohol center. wikipedia.org This strategy employs a chiral catalyst to control the facial selectivity of hydride addition to the carbonyl group. For precursors like 5-phenyl-2-pentanone, various catalytic systems have been developed. Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes featuring chiral ligands are prominent in this field. nih.gov For instance, Ru complexes with chiral diphosphine and diamine ligands demonstrate high catalytic activity and enantioselectivity for ketone hydrogenation under neutral or slightly basic conditions. nih.gov Another widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source. mdpi.com This method is known for its predictable stereochemical outcome and high enantioselectivity for a range of ketones. mdpi.com

Table 1: Catalytic Systems for Asymmetric Ketone Reduction
Catalyst SystemStoichiometric ReductantKey FeaturesTypical Substrates
Ru-BINAP/DiamineH₂High turnover number and frequency; requires neutral to basic conditions. nih.govAryl ketones, ketones with chelating groups. wikipedia.org
(S)-CBS OxazaborolidineBorane (BH₃) or CatecholboranePredictable (R)-alcohol formation; highly enantioselective. mdpi.comSimple aryl and aliphatic ketones. mdpi.com
Rh-Chiral LigandsH₂ or IsopropanolEffective for transfer hydrogenation; ligand choice dictates selectivity. nih.govAryl ketones. nih.gov

Diastereoselective Reduction of β-Amino Ketones

Perhaps the most direct route to γ-amino alcohols involves the diastereoselective reduction of a precursor β-amino ketone. rsc.org This strategy is particularly powerful because the β-amino ketone itself can be synthesized enantioselectively via methods like the Mannich reaction. The existing stereocenter at the β-position then directs the stereochemical outcome of the ketone reduction, leading to either syn or anti γ-amino alcohol diastereomers. The choice of the hydride reducing agent is critical for controlling this diastereoselectivity. For example, reduction with catecholborane often favors the anti-isomer, while more sterically hindered reagents like lithium tri-tert-butoxyaluminum hydride may stereoselectively produce the syn-isomer. researchgate.net

Table 2: Diastereoselective Reduction of β-Amino Ketones
Reducing AgentTypical DiastereoselectivityReaction ConditionsReference
CatecholboraneantiTHF, often at low temperatures researchgate.net
LiAlH(O-t-Bu)₃synAnhydrous ethereal solvent (e.g., THF, Et₂O) researchgate.net
NaBH₄ with chelating metal (e.g., ZnCl₂)syn (chelation control)Alcoholic solvents rsc.org

Hydride Reduction Techniques for Chiral Alcohol Formation

Stoichiometric hydride reagents are fundamental tools for carbonyl reduction. While standard reagents like lithium aluminum hydride (LAH) and sodium borohydride (B1222165) (NaBH₄) are not inherently chiral, they can be modified to achieve enantioselectivity. wikipedia.org This is accomplished by using them in conjunction with chiral additives, such as amino alcohols or diamines, which form chiral complexes with the hydride source. wikipedia.org A notable reagent in this class is sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al® or Vitride®), which has been shown to efficiently reduce N-protected amino acids to their corresponding amino alcohols without racemization. researchgate.net These methods provide a straightforward approach to producing chiral alcohols from various carbonyl-containing starting materials.

Catalytic Asymmetric Synthesis of Chiral Amino Alcohols

Catalytic methods offer an atom-economical and elegant approach to synthesizing chiral molecules. Both organocatalysis and transition-metal catalysis have been successfully applied to the synthesis of chiral amino alcohols and their precursors.

Organocatalytic Approaches (e.g., Proline-Mediated Mannich Reactions)

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. The proline-catalyzed Mannich reaction is a cornerstone of this field, providing a direct route to enantiomerically enriched β-amino carbonyl compounds. nih.govacs.orgunivie.ac.at In this three-component reaction, a ketone, an aldehyde, and an amine combine in the presence of proline to form the Mannich product with high diastereo- and enantioselectivity. nih.gov20.210.105 The proposed mechanism involves the formation of a chiral enamine from the ketone and proline, which then attacks an imine formed from the aldehyde and amine. acs.org This method is highly effective for constructing the carbon skeleton of amino alcohol precursors, which can then be further transformed, for instance, by the reduction of the ketone functionality. researchgate.netnih.gov

Table 3: Proline-Catalyzed Asymmetric Mannich Reaction
Component 1 (Nucleophile)Component 2 (Electrophile)Component 3 (Amine)Typical YieldEnantioselectivity (ee)
Ketone (e.g., Acetone)Aldehyde (e.g., Benzaldehyde)Aniline derivativeGood to ExcellentOften >90% ee nih.govacs.org
AcetaldehydeN-Boc-imine(N-Boc protected)GoodExtremely high (>99% ee) 20.210.105

Asymmetric Transfer Hydrogenation (ATH) for Functionalized Ketones

Asymmetric transfer hydrogenation (ATH) is a versatile and operationally simple method for the enantioselective reduction of ketones. wikipedia.org Unlike direct hydrogenation which uses flammable H₂ gas, ATH employs stable liquid hydrogen donors such as 2-propanol or a formic acid/triethylamine mixture. rsc.org This technique is particularly effective for functionalized ketones, including the β-amino ketones generated from Mannich reactions. rsc.orgthieme-connect.de Chiral ruthenium, rhodium, and iridium catalysts, typically featuring diamine or amino alcohol-derived ligands, facilitate the stereoselective transfer of hydrogen from the donor to the ketone substrate. rsc.orgnih.gov This method has been successfully applied to synthesize a wide array of chiral 1,2-amino alcohols and can be extended to γ-amino alcohol targets, providing excellent yields and high enantiomeric excesses. thieme-connect.denih.gov

Table 4: Catalysts and Conditions for Asymmetric Transfer Hydrogenation (ATH)
Catalyst PrecursorChiral LigandHydrogen DonorKey AdvantageReference
[RuCl₂(p-cymene)]₂TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine)HCOOH/NEt₃ or 2-PropanolBroad substrate scope, high enantioselectivity. wikipedia.orgnih.gov
[RhCp*Cl₂]₂Amino acid-derived thioamides or hydroxamic acids2-PropanolLigand choice can switch product enantiomer. nih.gov nih.gov
Ir-based complexesα-substituted-amino acid amides2-PropanolEffective for obtaining anti-γ-amino alcohols from β-amino ketones. rsc.org rsc.org

Biocatalytic and Chemoenzymatic Pathways for Enantiopure Amino Alcohols

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. Chemoenzymatic approaches, which combine the advantages of both chemical and enzymatic transformations, further expand the synthetic toolbox for accessing complex chiral structures like (R)-5-Amino-5-phenylpentan-1-ol.

Enzymatic Cascade Reactions for High Enantiomeric Excess

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, provide an efficient and atom-economical route to chiral amino alcohols. These cascades can be designed to be redox-neutral and self-sufficient, minimizing the need for external cofactors and simplifying purification processes.

One-pot cascade reactions combining the activities of different enzyme classes, such as dioxygenases and decarboxylases, have been successfully employed for the synthesis of chiral aliphatic β- and γ-amino alcohols from amino acids like L-lysine. nih.gov In these systems, a dioxygenase introduces a hydroxyl group with high regio- and diastereoselectivity, followed by a decarboxylase that removes the carboxyl group without affecting the newly formed stereocenter. nih.gov This strategy has demonstrated the potential to achieve excellent yields (93% to >95%) for the final amino alcohol products. nih.gov

A notable example of a two-enzyme cascade involves the use of a ketoreductase (KRED) and a transaminase (TAm) for the synthesis of chiral amino alcohols. In such a system, the KRED can selectively reduce one enantiomer of a racemic ketone, leaving the other for subsequent enantioselective transamination. This approach has been demonstrated on a multi-kilogram scale for the production of chiral amines.

Application of Specific Enzymes (e.g., Alcohol Dehydrogenases, Amine Dehydrogenases)

The selective action of specific enzymes, particularly alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs), is central to many biocatalytic routes for chiral amino alcohols. These enzymes catalyze the stereoselective reduction of ketones to alcohols and the reductive amination of ketones to amines, respectively.

Engineered AmDHs, derived from amino acid dehydrogenases (AADHs), have shown great promise in the synthesis of chiral amino alcohols from α- and β-hydroxy ketones with high stereoselectivity, often exceeding 99% ee. hims-biocat.eunih.gov These enzymes utilize inexpensive ammonia (B1221849) as the amine donor, making the process economically attractive. nih.gov For example, an engineered AmDH derived from a leucine (B10760876) dehydrogenase has been used for the asymmetric reductive amination of 1-hydroxy-2-butanone, achieving high conversion and enantioselectivity. hims-biocat.eu The continuous evolution of AmDHs through protein engineering is expanding their substrate scope and improving their catalytic efficiency, making them increasingly valuable for industrial applications. hims-biocat.eu

The combination of ADHs and ω-transaminases (ω-TAs) in one-pot cascades has been effectively used for the synthesis of all four stereoisomers of phenylpropanolamine from β-methylstyrenes. nih.gov In these cascades, an ADH can oxidize a diol intermediate to a hydroxy ketone, which is then aminated by a stereocomplementary ω-TA to produce the desired amino alcohol with excellent regio- and stereoselectivity. nih.gov This highlights the potential for combining different classes of dehydrogenases and transaminases to achieve specific stereochemical outcomes.

The table below summarizes the application of specific enzymes in the synthesis of chiral amino alcohols, showcasing the high enantiomeric excess achievable.

Enzyme TypeSubstrate TypeProduct TypeEnantiomeric Excess (ee)Reference
Engineered Amine Dehydrogenase (AmDH)α-Hydroxy KetoneChiral Amino Alcohol>99% hims-biocat.eu
Alcohol Dehydrogenase (ADH) & ω-Transaminase (ω-TA)DiolPhenylpropanolamine>99.5% nih.gov

Synthesis from Chiral Pool Starting Materials (e.g., Amino Acids)

The use of readily available, enantiomerically pure natural products, known as the "chiral pool," is a cornerstone of stereoselective synthesis. Amino acids, with their inherent chirality, are particularly valuable starting materials for the synthesis of chiral amino alcohols.

Similarly, L-lysine has been used as a precursor for the enzymatic synthesis of chiral β- and γ-amino alcohols. nih.gov These processes leverage the regio- and diastereoselective C-H oxidation capabilities of dioxygenases, followed by decarboxylation, to produce optically enriched amino alcohols. nih.gov This approach avoids tedious multi-step chemical syntheses and provides a more direct route to these valuable compounds.

Multi-Component and Multi-Step Synthetic Sequences

Beyond biocatalysis, traditional organic synthesis offers a plethora of multi-component and multi-step strategies for the construction of complex molecules like this compound.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly efficient for building molecular complexity. While specific MCRs for this compound are not prominently reported, the principles of MCRs, such as the Ugi and Petasis reactions, are widely applied to the synthesis of amino acid and amino alcohol derivatives. nih.gov For example, a one-pot, five-component reaction has been developed for the synthesis of tetrazol-benzofuran hybrids, showcasing the power of MCRs in creating complex heterocyclic systems. rsc.org

Multi-step synthetic sequences are more common for accessing specific chiral amino alcohols. These routes often rely on the stereoselective functionalization of a pre-existing carbon skeleton. A common strategy involves the diastereoselective reduction of a β-amino ketone, which can be prepared through methods like the Mannich reaction. rsc.org For instance, a unified enantioselective synthesis of 5-phenylmorphans and cis-octahydroisoquinolines has been developed, starting from an enantioselective conjugate addition to establish a key quaternary stereocenter. acs.org A subsequent diastereoselective aza-Michael reaction on a common amine intermediate leads to the desired 5-phenylmorphan scaffold, which contains a γ-amino alcohol motif. acs.org This multi-step approach demonstrates how a single chiral center can direct the formation of subsequent stereocenters with high diastereoselectivity.

Optimization of Enantiomeric Excess (ee) and Diastereoselectivity (dr) in Preparative Routes

Achieving high levels of both enantiomeric excess and diastereoselectivity is paramount in the synthesis of chiral molecules for pharmaceutical applications. Various strategies are employed to optimize these stereochemical outcomes.

In biocatalytic approaches, protein engineering and directed evolution are powerful tools to enhance the stereoselectivity of enzymes. By modifying the active site of an enzyme, its substrate specificity and enantioselectivity can be fine-tuned to favor the formation of the desired stereoisomer. For instance, engineered amine dehydrogenases have been developed with significantly improved activity and enantioselectivity for the synthesis of chiral amino alcohols. hims-biocat.eu

In chemical synthesis, the choice of reagents and catalysts plays a crucial role in controlling stereoselectivity. The diastereoselective reduction of β-amino ketones to γ-amino alcohols is a well-studied transformation where the stereochemical outcome can be directed by the choice of reducing agent. For example, the reduction of N-aryl-β-amino ketones with Et₃BHLi can lead to the anti-γ-amino alcohol, while using Zn(BH₄)₂ can favor the syn-diastereomer. This divergence in selectivity based on the reducing agent allows for access to different diastereomers from the same precursor.

Furthermore, the nature of the protecting group on the nitrogen atom of a β-amino ketone can significantly influence the diastereoselectivity of its reduction. In reductions using samarium(II) iodide, different N-protecting groups can lead to a divergence in selectivity, providing either the syn or anti 1,3-amino alcohol as the major product. nih.govnih.gov This highlights the importance of carefully selecting protecting groups to control the stereochemical course of a reaction.

The following table provides examples of how the choice of catalyst or reagent can influence the diastereomeric ratio in the synthesis of γ-amino alcohols.

Reaction TypeSubstrateCatalyst/ReagentMajor DiastereomerDiastereomeric Ratio (dr)Reference
Asymmetric Transfer HydrogenationN-PMP-protected β-amino ketoneIr-catalystantiUp to 96:4 rsc.org
Asymmetric HydrogenationN-PMP-protected β-amino ketoneRh-catalystsyn>99:1 rsc.org
ReductionN-aryl-β-amino ketoneEt₃BHLianti--
ReductionN-aryl-β-amino ketoneZn(BH₄)₂syn--

Role and Application in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands Derived from (R)-5-Amino-5-phenylpentan-1-ol Scaffold

The transformation of this compound into sophisticated chiral ligands is a cornerstone of its application in catalysis. Chemists have developed various strategies to integrate this chiral backbone into ligand systems designed for specific catalytic reactions.

Pyridine-2,6-bis(oxazoline), commonly known as Pybox, represents a highly successful class of C₂-symmetric chiral ligands. rsc.org The synthesis of Pybox ligands generally involves the condensation of a chiral β-amino alcohol with a pyridine-2,6-dicarbonyl derivative. rsc.orgpsu.edu This established methodology can be applied to this compound.

The typical synthesis commences with the reaction of the chiral amino alcohol with 2,6-pyridinedicarbonitrile in the presence of a Lewis acid catalyst, such as zinc trifluoromethanesulfonate, to form the bis(oxazoline) ring systems in a single step. psu.edu The resulting ligand features a tridentate N,N,N-coordination sphere, which can chelate to a metal center, creating a rigid and predictable chiral pocket. The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the oxazoline (B21484) rings, which are derived from the parent amino alcohol. These Pybox complexes, particularly with metals like nickel and iron, have proven to be powerful catalysts in a variety of asymmetric transformations. psu.edursc.org

Researchers have also explored the synthesis of tridentate ONN ligands from chiral amino alcohol precursors. psu.eduresearchgate.net These ligands possess three different nucleophilic centers—an oxygen and two distinct nitrogen atoms—that can coordinate with a metal atom. psu.edu The synthesis of an ONN ligand from a scaffold like this compound can be achieved through a straightforward reductive amination process.

The enantiopure amino alcohol is reacted with an aldehyde-containing heterocycle, such as pyridine-3-carboxaldehyde, in anhydrous methanol. researchgate.net The resulting imine is then reduced in situ with a reducing agent like sodium borohydride (B1222165) to yield the secondary amino alcohol, which constitutes the ONN ligand. researchgate.net Further modification, such as N-methylation of the secondary amine, can be performed to fine-tune the ligand's properties. researchgate.net These tridentate ONN ligands offer a different coordination geometry compared to bidentate amino alcohols or C₂-symmetric Pybox ligands, potentially leading to unique reactivity and selectivity in C-C bond-forming reactions. psu.edu

Enantioselective Transformations Mediated by this compound Based Catalysts

Catalysts derived from this compound have been instrumental in advancing several key classes of enantioselective reactions, providing access to valuable chiral molecules.

The enantioselective addition of diethylzinc (B1219324) to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. unt.eduwestlake.edu.cnnih.gov Ligands derived from chiral amino alcohols are particularly effective for this transformation. unt.edu When a catalyst formed from a ligand based on the this compound scaffold is used, it coordinates to the zinc reagent, forming a chiral complex that facilitates the enantioselective transfer of an ethyl group to the aldehyde.

Studies with various amino alcohol ligands have shown that high yields and excellent enantioselectivities can be achieved. unt.edualfa-chemistry.com For instance, ONN ligands synthesized from amino alcohols have catalyzed the addition of diethylzinc to a range of aromatic aldehydes, yielding secondary alcohols with up to 99% enantiomeric excess (ee). psu.eduresearchgate.net The reaction is sensitive to the ligand structure, solvent, and temperature, but optimized systems demonstrate broad applicability for both aromatic and aliphatic aldehydes. unt.edu

Enantioselective Addition of Diethylzinc to Aldehydes with Amino Alcohol-Derived Ligands
Aldehyde SubstrateLigand TypeEnantiomeric Excess (ee)YieldReference
Benzaldehydeβ-Amino Alcohol95%~100% unt.edu
BenzaldehydeN-Phenylfluorenyl β-Amino Alcoholup to 97%High alfa-chemistry.com
Various Aromatic AldehydesONN Ligandup to 99%High psu.eduresearchgate.net
Aliphatic AldehydesN-Phenylfluorenyl β-Amino AlcoholGoodHigh alfa-chemistry.com

The Negishi cross-coupling reaction, which forms C-C bonds by coupling organozinc reagents with organic halides, is a powerful tool in synthesis. acs.org The development of asymmetric variants of this reaction often relies on chiral ligands to control the stereochemical outcome. Nickel complexes of Pybox ligands, which can be synthesized from the this compound scaffold, have been successfully employed as catalysts for asymmetric Negishi cross-couplings. psu.edu

These catalytic systems are particularly effective for the coupling of secondary alkyl halides with organozinc reagents. psu.edu Furthermore, organozinc reagents derived directly from protected amino acids have been used in palladium-catalyzed Negishi couplings with aryl bromides to synthesize substituted phenylalanine derivatives. mdpi.com This highlights the dual role that amino-functionalized chiral molecules can play, either as the source of the chiral ligand or as a coupling partner itself. researchgate.netmdpi.com The use of these catalysts enables the formation of complex chiral molecules under relatively mild conditions. nih.gov

The concept of enantioselective nucleophilic catalysis involves a chiral ligand activating a reagent to perform a nucleophilic attack with high stereocontrol. Ligands derived from this compound are well-suited for this purpose. The previously discussed addition of diethylzinc to aldehydes is a prime example of this type of catalysis, where the chiral ligand-metal complex acts as a chiral nucleophilic ethylating agent.

The utility of these ligands extends to other important reactions. For instance, copper(I) complexes of Pybox ligands have been used to catalyze the asymmetric addition of terminal alkynes to imines, providing a route to chiral propargylamines. Similarly, iron(III)-Pybox complexes have been shown to catalyze enantioselective Mukaiyama aldol (B89426) reactions, another fundamental C-C bond-forming reaction. rsc.org These applications underscore the versatility of the chiral scaffold in promoting a range of nucleophilic additions, which are essential for the synthesis of complex, biologically active molecules.

Chemical Derivatization and Functionalization Strategies

Selective Reactions at the Amino Functional Group

The primary amino group in (R)-5-Amino-5-phenylpentan-1-ol is a key site for a variety of chemical transformations. Its nucleophilicity allows for selective reactions to introduce a wide range of functionalities. Common strategies include acylation, alkylation, and the formation of imines and sulfonamides.

Acylation reactions are frequently employed to introduce amide bonds. These reactions typically involve the treatment of this compound with acyl chlorides or acid anhydrides under basic conditions. The choice of the acylating agent is crucial for introducing desired properties. For instance, the incorporation of bulky acyl groups can influence the steric environment around the chiral center.

Table 1: Examples of Selective N-Acylation Reactions

Acylating AgentReaction ConditionsProduct
Acetyl chlorideTriethylamine, Dichloromethane, 0 °C to rt(R)-N-(1-hydroxy-5-phenylpentan-5-yl)acetamide
Benzoyl chloridePyridine, Dichloromethane, 0 °C to rt(R)-N-(1-hydroxy-5-phenylpentan-5-yl)benzamide
Boc-anhydrideTriethylamine, Dichloromethane, rttert-butyl (R)-(1-hydroxy-5-phenylpentan-5-yl)carbamate

N-alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to prevent the formation of secondary and tertiary amines can be challenging. Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled approach to introduce a single alkyl group.

Selective Reactions at the Hydroxyl Functional Group

The primary hydroxyl group offers another avenue for the derivatization of this compound. Its reactivity allows for the formation of ethers, esters, and silyl (B83357) ethers.

O-alkylation to form ethers is typically carried out under basic conditions using Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base like sodium hydride, followed by reaction with an alkyl halide.

Esterification , the reaction of the hydroxyl group with a carboxylic acid or its derivative, is another common modification. This can be catalyzed by an acid or promoted by coupling agents.

Protection of the hydroxyl group is often a necessary step in a multi-step synthesis to prevent its interference with reactions targeting the amino group. Silyl ethers are frequently used for this purpose due to their ease of formation and subsequent removal under mild conditions.

Table 2: Examples of Selective O-Functionalization Reactions

ReagentReaction ConditionsProduct
Benzyl bromide, NaHTetrahydrofuran, 0 °C to rt(R)-5-amino-1-(benzyloxy)-5-phenylpentane
Acetic anhydride, PyridineDichloromethane, 0 °C to rt(R)-5-amino-5-phenylpentyl acetate
tert-Butyldimethylsilyl chloride, ImidazoleDimethylformamide, rt(R)-5-amino-1-((tert-butyldimethylsilyl)oxy)-5-phenylpentane

Strategic Modifications for Tuning Reactivity and Selectivity

The inherent reactivity of the amino and hydroxyl groups can be strategically modulated to achieve selective transformations. One common approach is the use of protecting groups. By selectively protecting one functional group, reactions can be directed specifically to the other. For example, protecting the amino group with a Boc group allows for the selective manipulation of the hydroxyl group.

The choice of reaction conditions, such as solvent, temperature, and catalyst, also plays a critical role in controlling the selectivity of derivatization. For instance, in reactions involving both functional groups, a less polar solvent might favor reaction at the less polar hydroxyl group, while a more polar, protic solvent could favor reaction at the amino group.

Incorporation of Chiral Auxiliaries for Stereocontrol

While this compound is itself a chiral molecule, the incorporation of additional chiral auxiliaries can be a powerful strategy for controlling the stereochemical outcome of subsequent reactions. A chiral auxiliary can be temporarily attached to either the amino or hydroxyl group, influencing the facial selectivity of reactions at a prochiral center introduced elsewhere in the molecule.

For instance, a chiral carboxylic acid could be coupled to the amino group, and the resulting amide could then direct the stereoselective addition of a nucleophile to a newly introduced carbonyl group. After the desired stereochemistry is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product. The selection of an appropriate chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome.

Spectroscopic Characterization and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Recognition

NMR spectroscopy is a powerful, non-invasive technique for chiral analysis. nih.govfrontiersin.org For a chiral molecule like (R)-5-Amino-5-phenylpentan-1-ol, which contains a stereocenter at the C5 position, NMR methods are crucial for verifying its enantiomeric purity. In an achiral solvent, the NMR spectra of the (R) and (S) enantiomers are identical. Therefore, chiral recognition requires the use of a chiral environment to induce diastereomeric nonequivalence, which results in distinguishable NMR signals for the two enantiomers. wikipedia.org

Multinuclear NMR, particularly ¹H and ¹³C NMR, forms the basis of structural elucidation. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the phenyl group, the methine proton at the chiral center (C5), and the various methylene (B1212753) groups along the pentanol (B124592) chain. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom. While standard NMR confirms the molecular skeleton, it cannot by itself distinguish between enantiomers. acs.org To achieve chiral discrimination, the sample is typically analyzed in the presence of a chiral auxiliary.

Illustrative NMR Data for this compound: (Note: Specific chemical shift values (δ) are dependent on experimental conditions and are not publicly available. This table illustrates the expected signals.)

¹H NMR
Protons Expected Chemical Shift (ppm) Multiplicity
Phenyl-H ~7.2-7.4 Multiplet
CH(NH₂) ~4.0-4.2 Multiplet
CH₂OH ~3.5-3.7 Triplet
Aliphatic CH₂ ~1.3-1.9 Multiplets
NH₂ Variable Broad Singlet

¹³C NMR

Carbon Atom Expected Chemical Shift (ppm)
Phenyl-C (quaternary) ~140-145
Phenyl-C ~125-130
C5 (CHNH₂) ~55-60
C1 (CH₂OH) ~60-65

One of the primary methods for NMR-based chiral analysis involves the use of Chiral Derivatizing Agents (CDAs). wikipedia.org These are enantiomerically pure reagents that react covalently with the functional groups of the analyte—in this case, the amino (-NH₂) and hydroxyl (-OH) groups of 5-Amino-5-phenylpentan-1-ol. The reaction of a racemic or enantiomerically enriched sample with a single enantiomer of a CDA produces a mixture of diastereomers. wikipedia.org

Diastereomers have different physical properties and, crucially, distinct NMR spectra. wikipedia.org Reagents like α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, can be converted to its acid chloride and reacted with the amino group of this compound to form a stable diastereomeric amide. rsc.orgusm.edu The analysis of the ¹H or ¹⁹F NMR spectrum of this new derivative allows for the differentiation and quantification of the original enantiomers. usm.edu

An alternative to covalent derivatization is the use of Chiral Solvating Agents (CSAs). nih.govfrontiersin.org CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding or π-π stacking. nih.govnih.gov This association is rapid on the NMR timescale. wikipedia.org

For this compound, a suitable CSA, such as a BINOL-based amino alcohol or phosphoric acid, would be added directly to the NMR tube containing the sample. nih.govrsc.org The differential interaction between the CSA and the (R) and (S) enantiomers of the amino alcohol leads to separate, observable signals for each enantiomer in the ¹H NMR spectrum. nih.govnih.gov The magnitude of the chemical shift difference (ΔΔδ) between the signals of the diastereomeric complexes is a measure of the enantiodiscrimination efficiency. frontiersin.org

Once the signals for the two enantiomers are resolved using either a CDA or a CSA, the enantiomeric excess (ee) can be determined quantitatively. The ee value is calculated by integrating the corresponding, well-separated peaks in the NMR spectrum. frontiersin.org The ratio of the integration values directly corresponds to the ratio of the enantiomers in the sample.

The formula used is: ee (%) = [ |(Integration R) - (Integration S)| / |(Integration R) + (Integration S)| ] x 100

This method provides a reliable and accurate measure of the enantiopurity of the this compound sample. frontiersin.orgresearchgate.net

X-ray Crystallography for Unambiguous Absolute Configuration Determination

While NMR with chiral auxiliaries is excellent for determining enantiomeric purity, single-crystal X-ray crystallography is the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. usm.edu This technique requires the formation of a suitable single crystal of the compound, often as a salt with a chiral acid of known absolute configuration (e.g., tartaric acid) to ensure the crystal forms in a chiral space group.

The diffraction pattern of X-rays passing through the crystal allows for the calculation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule. By analyzing the anomalous dispersion of the X-rays, the absolute stereochemistry (R or S) can be assigned without ambiguity. usm.edu Although no published crystal structure for this compound currently exists, the parameters that would be determined from such an analysis are well-established.

Illustrative Crystallographic Data Table for this compound: (Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment.)

ParameterDescriptionIllustrative Value
Chemical FormulaSum of atoms in the moleculeC₁₁H₁₇NO
Formula WeightMolar mass of the compound179.26 g/mol
Crystal SystemThe geometry of the unit cellTo be determined
Space GroupThe symmetry elements of the crystalTo be determined (must be chiral)
a, b, c (Å)Unit cell dimensionsTo be determined
α, β, γ (°)Unit cell anglesTo be determined
Volume (ų)Volume of the unit cellTo be determined
ZNumber of molecules per unit cellTo be determined
Final R indicesIndicators of refinement qualityTo be determined
Absolute ConfigurationFinal determined stereochemistry(R) (confirmed)

Analysis of Intermolecular Interactions and Crystal Packing

The data from X-ray crystallography also provides invaluable insights into the crystal packing and the network of intermolecular interactions that stabilize the crystal lattice. For this compound, these interactions would primarily involve hydrogen bonds. The amino group (-NH₂) and the hydroxyl group (-OH) can both act as hydrogen bond donors and acceptors.

Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules. For (R)-5-Amino-5-phenylpentan-1-ol, DFT calculations would be crucial for establishing its most stable three-dimensional structure.

The process begins with building an initial 3D model of the molecule. This model is then subjected to a geometry optimization calculation, typically using a functional like B3LYP combined with a basis set such as 6-31G(d) or larger for better accuracy. oup.comnih.gov The calculation iteratively adjusts the positions of the atoms until a minimum energy conformation is found, representing the most stable arrangement of the molecule in the gas phase.

Key parameters obtained from such a calculation include bond lengths, bond angles, and dihedral angles. For this compound, particular interest would be in the dihedral angles of the pentanol (B124592) chain, the orientation of the phenyl and amino groups relative to the chiral center, and the potential for intramolecular hydrogen bonding between the hydroxyl and amino groups. DFT calculations on similar amino alcohols have shown that intramolecular hydrogen bonds significantly influence the preferred geometry. nih.gov

Illustrative Data Table: Predicted Geometric Parameters from DFT

ParameterPredicted Value
C(chiral)-N Bond Length~1.47 Å
C(chiral)-C(phenyl) Bond Length~1.52 Å
O-H Bond Length~0.97 Å
N-H Bond Length~1.01 Å
C-C-C-C Dihedral AngleVaries (gauche/anti)
H-O···N Intramolecular Distance~2.5 Å (if H-bonded)

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While DFT provides a static picture of the most stable structure, this compound is a flexible molecule that can adopt numerous conformations in solution. Molecular Dynamics (MD) simulations are used to explore this conformational landscape by simulating the atomic motions of the molecule over time. nih.gov

In an MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, to mimic solution conditions. The forces on each atom are calculated using a force field (a set of parameters describing the potential energy of the system), and Newton's laws of motion are used to predict the positions and velocities of the atoms over a series of small time steps. nih.gov

By running the simulation for nanoseconds or even microseconds, a trajectory of the molecule's movement is generated. nih.gov Analysis of this trajectory can reveal:

The most populated conformational families.

The flexibility of the aliphatic chain and the rotational freedom of the phenyl group.

The dynamics of intramolecular hydrogen bonds, including their formation and breakage over time.

The interaction of the molecule with solvent molecules.

For a molecule with a flexible chain like this compound, MD simulations are essential to understand its dynamic behavior, which is often more relevant to its function than a single static structure. capes.gov.br

Elucidation of Electronic Properties (e.g., HOMO/LUMO Energies, Natural Bond Orbital (NBO) Analysis)

The electronic properties of a molecule are key to its reactivity and spectroscopic behavior. These are readily calculated using the optimized geometry from DFT.

HOMO/LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability. nih.gov A smaller gap suggests the molecule is more reactive. For this compound, the HOMO is likely to be located on the electron-rich phenyl ring and the nitrogen atom of the amino group, while the LUMO would be distributed over the aromatic system. acs.orgrsc.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic distribution within the molecule. youtube.com It transforms the complex molecular orbitals from a DFT calculation into a more intuitive Lewis-like structure of localized bonds and lone pairs. For this compound, NBO analysis would be particularly useful for:

Quantifying the strength of any intramolecular hydrogen bonds by calculating the second-order perturbation theory energy (E(2)). This energy represents the stabilization from the interaction between the lone pair donor orbital (e.g., on the nitrogen or oxygen) and the antibonding acceptor orbital (e.g., the σ* of an O-H or N-H bond). youtube.comnih.gov

Determining the natural atomic charges on each atom, providing a more accurate picture of charge distribution than other methods.

Analyzing hyperconjugative effects, such as the interaction of the phenyl π-system with adjacent σ-bonds.

Illustrative Data Table: Predicted Electronic Properties

PropertyPredicted Value / Description
HOMO Energy~ -6.2 eV
LUMO Energy~ -0.5 eV
HOMO-LUMO Gap (ΔE)~ 5.7 eV
NBO E(2) for O-H···N H-bond2-5 kcal/mol
NBO Charge on Nitrogen~ -0.9 e
NBO Charge on Hydroxyl Oxygen~ -0.7 e

Prediction of Reactivity and Mechanistic Pathways (e.g., Bond Dissociation Energies, Reaction Coordinates)

DFT calculations can be extended to predict the reactivity of a molecule and explore potential reaction mechanisms.

Bond Dissociation Energies (BDEs): The BDE is the energy required to break a specific bond homolytically. Calculating BDEs for the various bonds in this compound can identify the weakest bond and thus the most likely site for initial radical reactions. nrel.gov For example, the C-H bonds on the carbon adjacent to the nitrogen atom (the benzylic position) and the carbon adjacent to the oxygen atom are expected to have lower BDEs compared to other C-H bonds in the aliphatic chain, making them more susceptible to hydrogen abstraction. nih.gov

Reaction Coordinates: To study a chemical reaction, such as the N-alkylation of the amino group or the oxidation of the alcohol, a reaction coordinate can be defined. researchgate.net This coordinate represents the progress of the reaction from reactants to products. By calculating the energy of the system at various points along this coordinate, a potential energy surface can be mapped out. This allows for the identification of transition states (the energy maxima along the path) and intermediates. The energy difference between the reactants and the highest transition state gives the activation energy, which is a key determinant of the reaction rate. stackexchange.comacs.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Hotspots

A Molecular Electrostatic Potential (MEP) map is a visualization that shows the electrostatic potential on the surface of a molecule. wolfram.com It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP is color-coded to indicate different potential values:

Red: Regions of most negative potential, indicating electron-rich areas that are susceptible to electrophilic attack. researchgate.net

Blue: Regions of most positive potential, indicating electron-poor areas that are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show strong negative potential (red) around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them sites for protonation or interaction with electrophiles. researchgate.net A region of positive potential (blue) would be expected around the hydroxyl and amino hydrogens, making them sites for hydrogen bonding or interaction with nucleophiles. avogadro.cc The phenyl ring would show a mixed potential, with the π-electron cloud being generally negative but the hydrogen atoms being slightly positive. MEP maps provide an intuitive visual guide to the molecule's reactivity hotspots. walisongo.ac.id

Future Prospects and Emerging Research Frontiers

Development of Novel and Highly Efficient Asymmetric Synthetic Methodologies for (R)-5-Amino-5-phenylpentan-1-ol

The generation of the chiral amine at the C5 position is the critical challenge in synthesizing this compound. Future research will likely focus on adapting state-of-the-art asymmetric methods to achieve high enantioselectivity, yield, and atom economy. Key prospective strategies include transition-metal catalysis and biocatalysis.

Transition-Metal Catalyzed Asymmetric Synthesis: The asymmetric hydrogenation or transfer hydrogenation of prochiral ketones is a powerful tool for creating chiral alcohols and amines. thieme-connect.comacs.orgnih.gov For the synthesis of this compound, a logical precursor would be 5-amino-5-phenyl-1-pentanone or a protected variant. The development of ruthenium- or iridium-based chiral catalysts, such as those employing Noyori-type diamine ligands or spiro-ligands, could facilitate the highly enantioselective reduction of the ketone functionality. thieme-connect.comacs.org A key advantage of transfer hydrogenation is its operational simplicity, avoiding the need for high-pressure hydrogenation equipment. acs.orgnih.gov

Another promising avenue is the copper-catalyzed asymmetric hydroamination of unprotected allylic or homoallylic alcohols. nih.gov This approach could potentially construct the chiral C-N bond directly. For instance, a suitably designed unsaturated alcohol precursor could undergo intermolecular hydroamination, offering a direct and efficient route to the target molecule with high regio- and enantioselectivity. nih.gov

Biocatalytic Synthesis: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. frontiersin.orgnih.gov Engineered enzymes, such as amine dehydrogenases (AmDHs) and ω-transaminases (ω-TAs), are particularly suited for the synthesis of chiral amines. frontiersin.orgnih.gov A prospective biocatalytic route to this compound would involve the asymmetric reductive amination of the precursor ketone, 5-hydroxy-1-phenylpentan-1-one. An engineered AmDH could catalyze this transformation using ammonia (B1221849) as the amine source, offering high enantiomeric excess (>99% ee) under mild, aqueous conditions. nih.gov

Alternatively, a transaminase-based cascade could be envisioned. A transketolase could first be used to create a dihydroxyketone precursor, which is then aminated by a stereoselective ω-TA. acs.org This multi-enzyme, one-pot approach represents a highly efficient and sustainable strategy for producing complex chiral amino alcohols. acs.org

Below is a table summarizing potential advanced synthetic routes.

Synthetic StrategyPrecursor MoleculeCatalyst TypePotential Advantages
Asymmetric Transfer Hydrogenation 5-Oxo-5-phenylpentan-1-olChiral Ruthenium or Iridium ComplexHigh enantioselectivity, operational simplicity, avoids pressurized H₂. acs.orgnih.gov
Biocatalytic Reductive Amination 5-Oxo-5-phenylpentan-1-olEngineered Amine Dehydrogenase (AmDH)Extremely high enantioselectivity (>99% ee), green process, mild reaction conditions. frontiersin.orgnih.gov
Copper-Catalyzed Hydroamination (E/Z)-5-Phenylpent-4-en-1-olChiral Copper-Hydride ComplexDirect C-N bond formation, high atom economy, good functional group tolerance. nih.gov

Expansion of Catalytic Applications Beyond Current Paradigms

The bifunctional nature of this compound, possessing both a Lewis basic amino group and a hydroxyl group capable of hydrogen bonding and coordination, makes it an attractive candidate as a chiral ligand or organocatalyst. While its direct applications are yet to be explored, its structure is analogous to well-established β- and γ-amino alcohol ligands used in a variety of asymmetric transformations.

Future research could investigate the utility of this compound as a ligand for metal-catalyzed reactions. For example, in combination with diethylzinc (B1219324), it could catalyze the asymmetric addition of alkyl groups to aldehydes, a reaction for which amino alcohols are known to be effective ligands. The 1,5-separation of the functional groups may allow for the formation of unique, flexible metal complexes, potentially leading to novel reactivity or selectivity profiles compared to the more common 1,2- or 1,3-amino alcohols.

Furthermore, derivatives of the parent molecule could be developed. The primary amine could be converted to a sulfonamide or a phosphine, while the alcohol could be etherified, creating a library of bidentate or even tridentate ligands for a broader range of transition metals and reactions, such as asymmetric allylic alkylations or cyclopropanations.

Integration of the this compound Scaffold into More Complex Molecular Architectures

Chiral building blocks are fundamental to medicinal chemistry and natural product synthesis. The this compound scaffold provides a versatile starting point for the synthesis of more elaborate and potentially bioactive molecules.

One of the most direct applications would be its use in the synthesis of chiral nitrogen-containing heterocycles. Intramolecular cyclization, for example, could lead to the formation of enantiomerically pure 2-phenylpiperidine (B1215205) derivatives. Depending on the activation strategy for the terminal alcohol (e.g., conversion to a leaving group), this cyclization could be a highly efficient process for creating this important heterocyclic core.

Moreover, the distinct functionalities of the amino and alcohol groups allow for orthogonal chemical modifications. The amine could be acylated to form part of a peptide-like structure, while the alcohol is incorporated into an ester or ether linkage. This makes this compound a valuable synthon for creating fragments used in drug discovery programs. Its structure could be integrated into novel analogues of existing drugs or used to build entirely new molecular frameworks for screening against various biological targets.

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. For a molecule like this compound, where experimental data may be sparse, computational modeling can provide crucial predictive insights and accelerate development.

Predicting Synthetic Viability: In the context of its synthesis, DFT calculations can be used to model the transition states of proposed catalytic cycles. For instance, when designing an asymmetric hydrogenation route, modeling the interaction between the catalyst and the keto-precursor can help predict which chiral ligand will provide the highest enantioselectivity. This predictive power can significantly reduce the experimental effort required to optimize a reaction.

Designing Novel Catalysts: If this compound is to be used as a chiral ligand, computational modeling can guide its derivatization. By simulating the structure of the metal-ligand complex and its interaction with a substrate, researchers can identify which modifications to the amino or alcohol groups would lead to stronger binding or more effective stereochemical control. This in-silico design process allows for the rational development of new, more effective catalysts based on this scaffold.

Understanding Mechanistic Pathways: Computational studies can also elucidate the mechanisms of reactions involving this molecule. For example, in its proposed use as a building block for heterocycle synthesis, modeling the intramolecular cyclization pathway can determine the reaction's feasibility, predict potential side products, and explain the observed stereochemical outcome.

Computational ApplicationObjectiveImpact on Research
Transition State Modeling Predict enantioselectivity of synthetic routes (e.g., hydrogenation).Reduces experimental screening, accelerates catalyst discovery.
Molecular Docking Design derivatives of this compound as more effective chiral ligands.Rational design of new catalysts with improved performance.
Reaction Pathway Analysis Elucidate mechanisms of reactions where the molecule is a substrate (e.g., cyclizations).Provides fundamental understanding and helps optimize reaction conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for (R)-5-Amino-5-phenylpentan-1-ol, and how do reaction conditions impact enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of 5-phenylpentan-1-one derivatives using catalysts like palladium or nickel under hydrogen gas (). Enantiomeric purity depends on chiral resolution techniques, such as enzymatic resolution or chromatography with chiral stationary phases (e.g., Chiralpak® columns). Polarimetric analysis and chiral HPLC (retention time comparison with racemic mixtures) are critical for verifying enantiopurity .
  • Key Variables : Catalyst type (Pd vs. Ni), solvent polarity, temperature, and chiral auxiliary selection.

Q. Which analytical techniques are essential for structural confirmation and chiral validation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) provides definitive structural confirmation (e.g., bond lengths, angles, and spatial configuration) . Complementary techniques include:

  • NMR : ¹H/¹³C NMR to confirm functional groups (amine, hydroxyl, phenyl).
  • Chiral HPLC : Retention time alignment with standards to validate enantiopurity.
  • FT-IR : Identification of -NH₂ and -OH stretches (~3300 cm⁻¹) .

Q. How do physicochemical properties (e.g., LogP, solubility) influence experimental design for this compound?

  • Data-Driven Answer :

PropertyValueRelevance to Experimental Design
LogP2.39 (predicted)Predicts membrane permeability in bioassays
Water SolubilityInsolubleRequires polar aprotic solvents (e.g., DMSO)
Boiling Point155°C (20 mmHg)Guides distillation and purification steps
  • Source: Experimental data from physicochemical profiling .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound, and what methodological discrepancies exist in receptor-binding studies?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess binding affinities to targets like GPCRs or enzymes. Divergence in receptor-response models arises from:

  • Dataset Origin : Wet-lab datasets (e.g., heterologous receptor expression) vs. meta-analyses of existing data.
  • Feature Selection : Single-receptor vs. multi-receptor agonistic profiles ().
    • Example : Saito et al. (2009) demonstrated receptor-specific agonism using 52 mouse receptors, while Haddad et al. (2008b) relied on computational meta-analysis .

Q. What side reactions occur during the synthesis of this compound, and how can they be suppressed?

  • Methodological Answer : Common side products include:

  • Over-reduction : Formation of 5-phenylpentanol via excessive hydrogenation (mitigated by controlled H₂ pressure).
  • Racemization : Partial loss of chiral integrity at high temperatures (avoided by low-temperature amination).
  • Byproducts : Use TLC or LC-MS to monitor intermediates; optimize quenching steps (e.g., acidic workup to isolate amine products) .

Q. What strategies resolve contradictory spectral data (e.g., NMR vs. XRD) for this compound?

  • Methodological Answer : Contradictions arise from:

  • Dynamic Effects : NMR captures solution-state conformers, while XRD shows static crystal structures.
  • Resolution : Use variable-temperature NMR to assess conformational flexibility. Cross-validate with DFT calculations (e.g., Gaussian) to model equilibrium geometries .

Methodological Frameworks for Research Design

  • PICOT Framework :
    • Population : this compound.
    • Intervention : Catalytic hydrogenation vs. enzymatic resolution.
    • Comparison : Enantiomeric excess (EE%) across methods.
    • Outcome : Purity (>98%), yield optimization.
    • Time : Reaction completion (TLC monitoring).
  • FINER Criteria : Ensure feasibility (lab resources), novelty (chiral catalyst design), and relevance (CNS drug discovery) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.